molecular formula C20H34O5 B12512234 9alpha,11alpha-Dihydroxy-15-oxo-(8beta)-prost-5Z-en-1-oic acid

9alpha,11alpha-Dihydroxy-15-oxo-(8beta)-prost-5Z-en-1-oic acid

Cat. No.: B12512234
M. Wt: 354.5 g/mol
InChI Key: VKTIONYPMSCHQI-ZSYWTGECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9alpha,11alpha-Dihydroxy-15-oxo-(8beta)-prost-5Z-en-1-oic acid is a complex organic compound that belongs to the family of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its role in various biochemical processes and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha,11alpha-Dihydroxy-15-oxo-(8beta)-prost-5Z-en-1-oic acid typically involves multiple steps, including the oxidation of precursor molecules and the introduction of hydroxyl groups at specific positions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process might include the use of advanced purification techniques such as chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9alpha,11alpha-Dihydroxy-15-oxo-(8beta)-prost-5Z-en-1-oic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.

    Substitution: Specific functional groups in the molecule can be replaced with other groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate the reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different prostaglandin derivatives, while reduction could lead to the formation of alcohols or other reduced forms of the compound.

Scientific Research Applications

9alpha,11alpha-Dihydroxy-15-oxo-(8beta)-prost-5Z-en-1-oic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of prostaglandins and their metabolites.

    Biology: The compound is studied for its role in various biological processes, including inflammation and cell signaling.

    Medicine: Research into its effects on human health has implications for the development of new drugs and therapies.

    Industry: It is used in the synthesis of other complex molecules and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 9alpha,11alpha-Dihydroxy-15-oxo-(8beta)-prost-5Z-en-1-oic acid involves its interaction with specific molecular targets in the body. It binds to prostaglandin receptors, triggering a cascade of biochemical events that lead to its physiological effects. These pathways are crucial for understanding its role in inflammation, pain, and other biological functions.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2 (PGE2): Another member of the prostaglandin family, known for its role in inflammation and fever.

    Prostaglandin F2alpha (PGF2alpha): Involved in the regulation of reproductive processes and smooth muscle contraction.

Uniqueness

What sets 9alpha,11alpha-Dihydroxy-15-oxo-(8beta)-prost-5Z-en-1-oic acid apart is its specific structure and the unique positions of its hydroxyl and oxo groups. These structural features confer distinct biochemical properties and make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/t16-,17+,18-,19+/m0/s1

InChI Key

VKTIONYPMSCHQI-ZSYWTGECSA-N

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@H]1CC=CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O

Origin of Product

United States

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